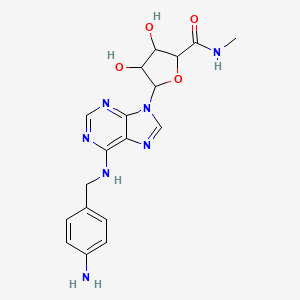

AB-MECA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N7O4/c1-20-17(28)14-12(26)13(27)18(29-14)25-8-24-11-15(22-7-23-16(11)25)21-6-9-2-4-10(19)5-3-9/h2-5,7-8,12-14,18,26-27H,6,19H2,1H3,(H,20,28)(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYMCRRFCMRFKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)N)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N7O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of AB-MECA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N⁶-(4-Aminobenzyl)-5'-N-methylcarboxamidoadenosine, commonly known as AB-MECA, is a potent and selective agonist for the A₃ adenosine (B11128) receptor (A₃AR). As a member of the G protein-coupled receptor (GPCR) family, the A₃AR is a key therapeutic target for a range of conditions including cancer, inflammation, and ischemia.[1] this compound's interaction with this receptor triggers a cascade of intracellular signaling events, leading to diverse cellular responses such as apoptosis, cell cycle arrest, and modulation of inflammatory pathways. This document provides an in-depth examination of the molecular mechanisms underlying the action of this compound, summarizing quantitative binding data, detailing relevant experimental protocols, and visualizing the core signaling pathways.

Receptor Binding Profile and Selectivity

This compound demonstrates a high affinity for the A₃ adenosine receptor. However, its selectivity profile is a critical aspect of its pharmacological character. While it is primarily recognized as an A₃AR agonist, it also exhibits affinity for A₁ and A₂ₐ receptors, albeit at lower levels.[2][3] The radioiodinated version, [¹²⁵I]this compound, is a widely utilized high-affinity radioligand for studying A₃ receptors.[4][5]

Data Presentation: Binding Affinities

The binding affinity of this compound and related compounds is typically quantified by the inhibition constant (Kᵢ) or the dissociation constant (Kₔ), with lower values indicating higher affinity.

| Compound | Receptor Subtype | Cell Line | Kᵢ (nM) | Kₔ (nM) | Reference |

| This compound | Human A₃ | CHO | 430.5 | - | [4] |

| [¹²⁵I]this compound | Human A₃ | CHO | - | 1.48 | [4] |

| [¹²⁵I]this compound | Rat A₃ | RBL-2H3 | - | 3.61 | [4] |

| IB-MECA | Human A₃ | 1.1 | - | ||

| IB-MECA | Human A₁ | 12.6 | - | ||

| IB-MECA * | Human A₂ₐ | 56 | - |

Note: IB-MECA is a closely related and highly studied A₃AR agonist, often used to elucidate the receptor's function. Its data is included for comparative purposes, highlighting the high selectivity achievable for the A₃ receptor.

Core Signaling Pathways

The mechanism of action of this compound is initiated by its binding to the A₃AR, which primarily couples to the inhibitory G-protein, Gᵢ. This interaction sets off a series of downstream signaling events.

Canonical Gᵢ-Coupled Pathway: cAMP Inhibition

As a canonical Gᵢ-coupled receptor, the activation of A₃AR by this compound leads to the inhibition of adenylyl cyclase.[6] This enzymatic inhibition results in a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels subsequently leads to decreased activity of Protein Kinase A (PKA), a key downstream effector.[6]

Figure 1: Canonical Gᵢ-coupled signaling pathway activated by this compound.

PI3K/Akt and NF-κB Signaling in Inflammation

Studies using A₃AR agonists have demonstrated a role in modulating inflammatory responses. Activation of A₃AR can suppress the expression of pro-inflammatory biomarkers such as iNOS, IL-1β, and TNF-α.[7] This anti-inflammatory effect is mediated, in part, through the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway and the subsequent inhibition of the transcription factor NF-κB.[7]

Figure 2: Anti-inflammatory signaling via PI3K/Akt and NF-κB inhibition.

Wnt/β-Catenin Pathway in Cancer

The anticancer effects of A₃AR agonists are linked to the modulation of the Wnt signaling pathway. The decrease in PKA and Akt activity (as described in 2.1 and 2.2) leads to reduced phosphorylation of Glycogen Synthase Kinase 3β (GSK-3β), thereby increasing its activity.[6] Active GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and degradation. The resulting decrease in β-catenin levels leads to the downregulation of its target genes, such as c-myc and cyclin D1, which are crucial for cell proliferation and survival.[6] This mechanism contributes to the dose-dependent cytotoxicity observed in cancer cell lines like A549.[4][6]

Figure 3: Anticancer mechanism via modulation of the Wnt/β-catenin pathway.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of established molecular and cellular biology techniques.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ or Kₔ) of this compound for adenosine receptors.

Methodology:

-

Membrane Preparation: Cells (e.g., CHO) stably expressing the human adenosine receptor subtype of interest are harvested and homogenized in a lysis buffer. The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer.

-

Competition Binding: A constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]this compound) is incubated with the prepared cell membranes.[1][5]

-

Varying concentrations of the unlabeled competitor ligand (this compound) are added to the incubation mixture.

-

Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound ligand, typically by rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor ligand. A non-linear regression analysis is used to calculate the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding), which is then converted to the Kᵢ value using the Cheng-Prusoff equation.

In Vitro Cytotoxicity Assay (A549 Lung Cancer Cells)

Objective: To quantify the dose-dependent cytotoxic effects of this compound on cancer cells.[4]

Methodology:

-

Cell Culture: Human lung cancer A549 cells are cultured in appropriate media and conditions until they reach a suitable confluency.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 10, 100 µM). A vehicle control (e.g., DMSO) is also included.[4]

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 24 hours).[4]

-

Viability Assessment: A viability reagent (e.g., MTS or MTT) is added to each well. The reagent is metabolically reduced by viable cells into a colored formazan (B1609692) product.

-

Measurement: After a short incubation with the reagent, the absorbance is read using a microplate reader at the appropriate wavelength.

-

Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability at each concentration of this compound.

Figure 4: Experimental workflow for an in vitro cytotoxicity assay.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α

Objective: To measure the effect of A₃AR agonist treatment on the production of inflammatory cytokines.[8][9]

Methodology:

-

Sample Collection: In an in vivo model (e.g., xenografted mice), blood or tissue samples are collected from control and A₃AR agonist-treated groups.[8][9] For in vitro studies, the supernatant from cell cultures (e.g., macrophages) is collected.

-

Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α).

-

Blocking: Any non-specific binding sites on the plate are blocked using a blocking buffer (e.g., BSA solution).

-

Sample Incubation: The collected samples (plasma, tissue homogenate, or cell supernatant) and a series of known standards are added to the wells and incubated.

-

Detection Antibody: A biotinylated detection antibody, also specific for the cytokine, is added to the wells, forming a "sandwich" with the captured cytokine.

-

Enzyme Conjugate: Streptavidin conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is added, which binds to the biotin (B1667282) on the detection antibody.

-

Substrate Addition: A chromogenic substrate for the enzyme is added, resulting in a color change.

-

Measurement & Analysis: The reaction is stopped, and the absorbance is measured. A standard curve is generated from the standards, and the concentration of the cytokine in the samples is interpolated from this curve.

Conclusion

This compound exerts its biological effects primarily through the selective activation of the A₃ adenosine receptor. Its mechanism of action involves the canonical Gᵢ-mediated inhibition of the adenylyl cyclase/cAMP pathway, which subsequently influences a host of downstream signaling cascades, including the PI3K/Akt and Wnt/β-catenin pathways. These molecular events provide a clear rationale for the observed anti-inflammatory and anticancer properties of this compound and related A₃AR agonists. The experimental protocols detailed herein represent the foundational methods used to elucidate this complex mechanism, providing a framework for future research and drug development in this area.

References

- 1. First Potent Macrocyclic A3 Adenosine Receptor Agonists Reveal G-Protein and β-Arrestin2 Signaling Preferences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Immunomart [immunomart.com]

- 3. Adenosine Receptors [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evidence for involvement of Wnt signaling pathway in IB-MECA mediated suppression of melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suppression of inflammation response by a novel A₃ adenosine receptor agonist thio-Cl-IB-MECA through inhibition of Akt and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Pharmacological Study of A3 Adenosine Receptor agonist (AB Meca) ...: Ingenta Connect [ingentaconnect.com]

An In-depth Technical Guide to AB-MECA as an A3 Adenosine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

N⁶-(4-Aminobenzyl)-5'-N-methylcarboxamidoadenosine (AB-MECA) is a potent and selective agonist for the A₃ adenosine (B11128) receptor (A₃AR), a G protein-coupled receptor implicated in a multitude of physiological and pathophysiological processes. The overexpression of A₃AR in inflammatory and cancerous tissues has positioned it as a compelling therapeutic target. This compound serves as a critical pharmacological tool for elucidating the roles of the A₃AR and as a lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, including its chemical properties, binding affinity and selectivity, and its effects in both in vitro and in vivo models. Detailed experimental protocols for the characterization of A₃AR agonists and visualizations of the key signaling pathways are presented to facilitate further research and drug development in this field.

Introduction to this compound

This compound is a synthetic adenosine analog that exhibits high affinity and selectivity for the A₃ adenosine receptor.[1] Its chemical structure, 1-[6-[[(4-aminophenyl)methyl]amino]-9H-purin-9-yl]-1-deoxy-N-methyl-β-D-ribofuranuronamide, confers its specific pharmacological profile.[2] The activation of the A₃AR by agonists like this compound can trigger a range of cellular responses, including anti-inflammatory, anti-cancer, and cardioprotective effects, making it a subject of intense investigation.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding affinity and functional potency across different adenosine receptor subtypes.

Table 1: Binding Affinity of this compound for Adenosine Receptor Subtypes

| Receptor Subtype | Species | Cell Line/Tissue | Radioligand | Kᵢ (nM) | Reference(s) |

| A₃ | Human | CHO | [¹²⁵I]this compound | 430.5 | [3] |

| A₃ | Rat | CHO | [¹²⁵I]this compound | 1.48 | [4] |

| A₃ | Rat | COS-7 | [¹²⁵I]this compound | 1.48 | |

| A₁ | Rat | COS-7 | [¹²⁵I]this compound | 3.42 | |

| A₂ₐ | Canine | COS-7 | [¹²⁵I]this compound | 25.1 |

Table 2: Functional Potency of this compound in In Vitro Assays

| Assay Type | Cell Line | Parameter | Value | Reference(s) |

| Inhibition of LPS-induced TNF-α production | Human Lung Macrophages | pD₂ | 6.9 | |

| Contraction of isolated guinea pig trachea | Ex vivo | Concentration | 0.1 µM | |

| Inhibition of forskolin-stimulated adenylyl cyclase | CHO (rat A₃AR) | ~25% inhibition | 10 µM | [5] |

A₃ Adenosine Receptor Signaling Pathways

Activation of the A₃ adenosine receptor by this compound initiates a cascade of intracellular signaling events. The A₃AR primarily couples to Gᵢ/₀ proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This pathway plays a crucial role in the receptor's anti-inflammatory effects. Additionally, A₃AR activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK), and the phosphoinositide 3-kinase (PI3K)/Akt pathway, which are involved in cell survival and proliferation.

A3AR Signaling Pathways

Detailed Experimental Protocols

Radioligand Binding Assay for A₃ Adenosine Receptor

This protocol is designed to determine the binding affinity (Kᵢ) of a test compound for the A₃ adenosine receptor by measuring its ability to displace the radiolabeled ligand [¹²⁵I]this compound.[4][6]

Materials:

-

Cell Membranes: Membranes from HEK-293 or CHO cells stably expressing the human or rat A₃AR.[7]

-

Radioligand: [¹²⁵I]this compound.

-

Non-specific Binding Control: 1 µM IB-MECA.

-

Test Compound: Varying concentrations of the compound of interest.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[8]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters (GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI). [6][8]

Procedure:

-

Membrane Preparation:

-

Homogenize cells in cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA).[6]

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[6]

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Radioactivity Measurement:

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific [¹²⁵I]this compound binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Radioligand Binding Assay Workflow

cAMP Accumulation Assay

This protocol measures the ability of this compound to inhibit adenylyl cyclase activity, a hallmark of Gᵢ-coupled receptor activation.[9][10][11]

Materials:

-

Cell Line: CHO or HEK-293 cells stably expressing the A₃AR.

-

Agonist: this compound at various concentrations.

-

Adenylyl Cyclase Stimulator: Forskolin (B1673556).

-

Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.

-

cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).[12]

-

Stimulation Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX.[12]

Procedure:

-

Cell Culture:

-

Seed A₃AR-expressing cells in a 96-well plate and grow to approximately 80-90% confluency.

-

-

Assay Protocol:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with stimulation buffer containing IBMX for 15-30 minutes at 37°C.

-

Add varying concentrations of this compound or vehicle control.

-

Immediately add a fixed concentration of forskolin (to stimulate adenylyl cyclase) to all wells except the basal control.

-

Incubate for 15-30 minutes at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.

-

Quantify the cAMP levels in the cell lysates using the chosen cAMP assay kit and a plate reader.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration (or percentage inhibition of forskolin-stimulated cAMP) against the logarithm of the this compound concentration.

-

Determine the EC₅₀ or IC₅₀ value.

-

Western Blot Analysis of ERK1/2 and Akt Phosphorylation

This protocol is used to detect the activation of the MAPK/ERK and PI3K/Akt pathways by measuring the levels of phosphorylated ERK1/2 and Akt.[3][13][14]

Materials:

-

Cell Line: A₃AR-expressing cells.

-

Agonist: this compound.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-phospho-Akt (Ser473). Rabbit anti-total ERK1/2 and rabbit anti-total Akt for loading controls.

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG.

-

SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), and Western blotting apparatus.

-

Enhanced Chemiluminescence (ECL) Substrate.

Procedure:

-

Cell Treatment and Lysis:

-

Culture cells to 70-80% confluency and serum-starve overnight to reduce basal phosphorylation.

-

Treat cells with this compound at various concentrations for different time points (e.g., 5, 15, 30 minutes).

-

Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Determine protein concentration.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibody (e.g., anti-p-ERK) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again.

-

-

Detection and Analysis:

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-ERK) to confirm equal loading.

-

Quantify band intensities using densitometry software.

-

In Vivo Models and Effects of this compound

This compound has demonstrated significant anti-inflammatory and protective effects in various animal models.

Carrageenan-Induced Paw Edema

This is a widely used model of acute inflammation.[5][15]

Protocol Outline:

-

Animals: Male Wistar rats or Swiss albino mice.

-

Compound Administration: Administer this compound (e.g., intraperitoneally or orally) at a specific dose one hour before inducing inflammation.

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar surface of the right hind paw.

-

Measurement of Edema: Measure the paw volume using a plethysmometer at various time points after carrageenan injection.

-

Outcome: this compound is expected to reduce the carrageenan-induced increase in paw volume, indicating its anti-inflammatory effect.

Other In Vivo Effects

-

Bronchoconstriction: In a guinea pig model of ovalbumin-sensitized asthma, this compound administered at a dose of 3 µg/kg enhanced bronchoconstriction.[2]

-

Cytokine Modulation: this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various in vivo models.[16][17] In some contexts, it may also enhance the release of certain cytokines.[17]

Pharmacokinetics

The pharmacokinetic profile of a drug candidate is crucial for its development. While detailed pharmacokinetic data for this compound in humans is limited, animal studies provide some insights. Key parameters to consider include bioavailability, half-life, volume of distribution, and clearance.[18][19][20][21] These parameters are influenced by the route of administration and the metabolic stability of the compound. In vitro metabolism studies using liver microsomes can provide initial estimates of a compound's metabolic fate.[13]

Conclusion

This compound is an invaluable tool for the study of A₃ adenosine receptor pharmacology. Its high affinity and selectivity have enabled significant progress in understanding the role of this receptor in health and disease. The detailed protocols and data presented in this guide are intended to support the research and development efforts of scientists working to harness the therapeutic potential of A₃AR agonism. Further investigation into the pharmacokinetics and clinical efficacy of this compound and its analogs is warranted to translate the promising preclinical findings into novel therapies for a range of human diseases.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 125I-4-Aminobenzyl-5′-N-methylcarboxamidoadenosine, a High Affinity Radioligand for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. ChemiSCREEN™ A3 Adenosine Receptor Membrane Preparation [discoverx.com]

- 8. GitHub - cdd/bioassay-express: BioAssay Express by Collaborative Drug Discovery [github.com]

- 9. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. resources.revvity.com [resources.revvity.com]

- 13. benchchem.com [benchchem.com]

- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Antinociceptive and neurochemical effects of a single dose of IB-MECA in chronic pain rat models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. Principles of Pharmacokinetics - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Elimination Half-Life of Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to AB-MECA Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

AB-MECA (N6-(4-Aminobenzyl)-adenosine-5'-N-methyluronamide) is a potent and selective agonist for the A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes. The A3AR is distinguished by its low expression in normal tissues and marked upregulation in inflammatory and cancerous cells, making it a compelling target for therapeutic intervention. Activation of the A3AR by this compound initiates a complex network of intracellular signaling cascades that modulate cellular functions, including proliferation, apoptosis, and inflammation. This technical guide provides a comprehensive overview of the core signaling pathways activated by this compound, detailed experimental protocols for their investigation, and a summary of key quantitative data.

Core Signaling Pathways of this compound

Activation of the A3AR by this compound primarily triggers signaling through its coupling to inhibitory G proteins (Gαi), leading to the modulation of several key downstream effector systems. The principal signaling cascades are outlined below.

Gαi-Mediated Inhibition of Adenylyl Cyclase

The canonical signaling pathway initiated by this compound involves the activation of Gαi proteins. The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets involved in cellular processes such as metabolism, gene transcription, and cell growth.

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

A3AR activation by this compound also influences the mitogen-activated protein kinase (MAPK) cascade, particularly the Extracellular signal-regulated kinases 1 and 2 (ERK1/2). This pathway is crucial for regulating cell proliferation, differentiation, and survival. The activation of ERK1/2 is often cell-type dependent and can be mediated through G protein-dependent or independent (e.g., via β-arrestin) mechanisms. The phosphorylation of ERK1/2 is a key indicator of the activation of this pathway.

Involvement of the Wnt Signaling Pathway

Studies utilizing the related A3AR agonist IB-MECA have demonstrated a link between A3AR activation and the Wnt signaling pathway.[1] A3AR-mediated inhibition of PKA can lead to a decrease in the phosphorylation of Glycogen Synthase Kinase 3β (GSK-3β).[1] This, in turn, increases the activity of GSK-3β, leading to the phosphorylation and subsequent degradation of β-catenin, a key transcriptional co-activator in the Wnt pathway.[1] The downregulation of β-catenin results in the decreased expression of its target genes, such as c-myc and cyclin D1, which are involved in cell proliferation.[1]

Regulation of Tumor Necrosis Factor-alpha (TNF-α) Production

Activation of A3AR on immune cells, particularly macrophages, has been shown to inhibit the production and release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[2] This anti-inflammatory effect is a key aspect of the therapeutic potential of A3AR agonists. The inhibition of TNF-α is thought to occur through the interruption of intracellular signaling pathways, such as the NF-κB pathway, that are activated by inflammatory stimuli like lipopolysaccharide (LPS).[2]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and the closely related and extensively studied A3AR agonist, IB-MECA.

Table 1: Receptor Binding Affinities (Ki values)

| Compound | Receptor Subtype | Species | Cell Line | Radioligand | Ki (nM) | Reference(s) |

| This compound | Human A3AR | Human | CHO | [¹²⁵I]this compound | 430.5 | [3] |

| IB-MECA | Rat A3AR | Rat | CHO | [¹²⁵I]I-APNEA | 1.1 | [4] |

| IB-MECA | Human A3AR | Human | HEK293 | [¹²⁵I]I-AB-MECA | 1.8 | [4] |

| Cl-IB-MECA | Rat A3AR | Rat | CHO | [¹²⁵I]I-APNEA | 0.33 | [4] |

Table 2: Functional Potencies (EC50/IC50 values)

| Compound | Assay | Species | Cell Line | EC50/IC50 (nM) | Reference(s) |

| Cl-IB-MECA | Adenylyl Cyclase Inhibition | Rat | CHO | IC50 = 67 | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the signaling pathways of this compound.

Radioligand Binding Assay for A3AR

This protocol describes a method to determine the binding affinity of a test compound for the A3 adenosine receptor using a competitive radioligand binding assay.

Materials:

-

Cell Lines: HEK293 or CHO cells stably expressing the human A3AR.

-

Radioligand: [¹²⁵I]this compound.[5]

-

Buffers:

-

Non-specific Binding Control: 1 µM IB-MECA.[5]

-

Filtration: Glass fiber filters (GF/B) pre-soaked in 0.3% polyethyleneimine (PEI).[5]

-

Instrumentation: 96-well plate harvester, scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture cells to confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to pellet nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine cell membrane homogenates (e.g., 32 µg protein), 0.15 nM [¹²⁵I]this compound, and varying concentrations of the test compound (e.g., this compound).[5]

-

For total binding, omit the test compound. For non-specific binding, add 1 µM IB-MECA.[5]

-

Incubate for 120 minutes at 22°C.[5]

-

-

Filtration and Washing:

-

Quantification and Analysis:

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percent inhibition of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

-

Adenylyl Cyclase Inhibition Assay

This protocol measures the functional consequence of A3AR activation by quantifying the inhibition of adenylyl cyclase activity.

Materials:

-

Cell Lines: CHO-K1 or HEK293-T cells stably expressing the human A3AR.[7]

-

Reagents:

-

Adenylyl Cyclase Activator: Forskolin (B1673556).[7]

-

Phosphodiesterase Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX).[7]

-

Test Compound: this compound at various concentrations.

-

-

Assay Kit: A commercial cAMP detection kit (e.g., HTRF, ELISA).[7]

-

Instrumentation: Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Plating: Seed cells into a 96-well plate at a density of 10,000-20,000 cells per well and incubate overnight.[7]

-

Assay:

-

cAMP Measurement:

-

Data Analysis:

-

Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the log concentration of this compound.

-

Determine the EC50 value from the resulting dose-response curve.

-

Western Blot Analysis of ERK Phosphorylation

This protocol details the detection of ERK1/2 phosphorylation as a measure of MAPK pathway activation.

Materials:

-

Cell Lines: Appropriate cell line expressing A3AR.

-

Reagents:

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total-ERK1/2.

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG.

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

-

-

Instrumentation: SDS-PAGE and Western blotting equipment, chemiluminescence imaging system.

Procedure:

-

Cell Treatment and Lysis:

-

Culture cells to 70-80% confluency and serum-starve overnight.

-

Treat cells with varying concentrations of this compound for a specified time course (e.g., 5, 15, 30 minutes).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane and apply the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with the primary antibody for total ERK1/2 as a loading control.

-

Quantify the band intensities using densitometry software. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.

-

Quantification of β-catenin Levels

This protocol describes a method to measure changes in β-catenin levels following A3AR activation.

Materials:

-

Cell Lines: A suitable cell line, such as melanoma cells, known to express A3AR.[1]

-

Reagents:

-

Test Compound: IB-MECA or this compound.

-

Lysis Buffer: As described for Western blotting.

-

Primary Antibodies: Mouse anti-β-catenin and a loading control antibody (e.g., anti-β-actin).

-

Secondary Antibody: HRP-conjugated anti-mouse IgG.

-

-

Instrumentation: As described for Western blotting.

Procedure:

-

Cell Treatment and Lysis:

-

Culture and treat cells with the A3AR agonist as described for the ERK phosphorylation assay.

-

Lyse the cells and prepare protein lysates.

-

-

Western Blotting:

-

Perform SDS-PAGE and Western blotting as previously described.

-

Incubate the membrane with the primary antibody against β-catenin.

-

-

Detection and Analysis:

-

Detect the β-catenin protein using an HRP-conjugated secondary antibody and ECL.

-

Re-probe the membrane with an antibody for a loading control to normalize the β-catenin signal.

-

Quantify the changes in β-catenin protein levels relative to the untreated control.

-

TNF-α Release Assay (ELISA)

This protocol outlines the measurement of TNF-α released from macrophages following A3AR agonist treatment.

Materials:

-

Cells: Murine macrophage cell line (e.g., J774.1) or primary human monocyte-derived macrophages.[2]

-

Reagents:

-

Stimulant: Lipopolysaccharide (LPS).

-

Test Compound: this compound.

-

-

Assay Kit: A commercial TNF-α ELISA kit.

-

Instrumentation: Microplate reader.

Procedure:

-

Cell Culture and Treatment:

-

Culture macrophages in appropriate medium.

-

Pre-treat the cells with varying concentrations of this compound for a specified duration.

-

Stimulate the cells with LPS to induce TNF-α production.

-

-

Sample Collection:

-

Collect the cell culture supernatants.

-

-

ELISA:

-

Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves adding the culture supernatants to a microplate pre-coated with a TNF-α capture antibody, followed by the addition of a detection antibody, a substrate, and a stop solution.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of TNF-α in each sample based on a standard curve.

-

Determine the inhibitory effect of this compound on LPS-induced TNF-α release.

-

Conclusion

This compound, as a selective A3 adenosine receptor agonist, modulates a complex and interconnected network of signaling pathways. The primary Gαi-mediated inhibition of adenylyl cyclase, along with the modulation of the MAPK and Wnt signaling pathways, underscores its potential in regulating cell proliferation, inflammation, and survival. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the nuanced mechanisms of this compound and to further explore the therapeutic potential of targeting the A3 adenosine receptor. The continued elucidation of these signaling cascades will be pivotal in the development of novel therapeutics for a range of diseases characterized by inflammation and aberrant cell growth.

References

- 1. Evidence for involvement of Wnt signaling pathway in IB-MECA mediated suppression of melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of adenosine A3 receptors on macrophages inhibits tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GitHub - cdd/bioassay-express: BioAssay Express by Collaborative Drug Discovery [github.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

AB-MECA and Cyclic AMP Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-(4-Aminobenzyl)-5'-N-methylcarboxamidoadenosine (AB-MECA) is a potent and selective agonist for the A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor (GPCR). The activation of the A3AR by agonists like this compound initiates a signaling cascade that plays a crucial role in various physiological and pathophysiological processes. A primary and well-characterized downstream effect of A3AR activation is the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels. This technical guide provides an in-depth overview of the mechanism of this compound-mediated cAMP inhibition, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction to this compound and the A3 Adenosine Receptor

The A3 adenosine receptor is one of four subtypes of adenosine receptors (A1, A2A, A2B, and A3) and is involved in processes such as inflammation, cancer, and cardiac function.[1] this compound has been instrumental as a pharmacological tool to elucidate the physiological roles of the A3AR. The A3AR primarily couples to inhibitory G proteins (Gαi/o), and its activation leads to the inhibition of adenylyl cyclase, the enzyme responsible for the synthesis of cAMP from ATP.[1]

Quantitative Data: Binding Affinities and Potency

The selectivity and potency of this compound and its derivatives are critical for their use in research. The following tables summarize key binding affinity (Ki) and dissociation constant (Kd) values for this compound and its commonly used radiolabeled analog, [¹²⁵I]I-AB-MECA, at various adenosine receptor subtypes. While direct IC50 values for this compound's inhibition of adenylyl cyclase are not consistently reported in a consolidated format across the literature, its functional antagonism of forskolin-stimulated cAMP accumulation is a well-established downstream effect of its A3AR agonism.

Table 1: Binding Affinity of this compound and Derivatives for Adenosine Receptors

| Compound | Receptor Subtype | Cell Line/Tissue | Ki (nM) | Kd (nM) | Reference |

| This compound | Human A3 | CHO cells | 430.5 | [1] | |

| [¹²⁵I]I-AB-MECA | Rat A3 | CHO cells | 1.48 ± 0.33 | [2] | |

| [¹²⁵I]I-AB-MECA | Rat A3 | RBL-2H3 cells | 3.61 ± 0.30 | [2] | |

| [¹²⁵I]I-AB-MECA | Rat A1 | COS-7 cells | 3.42 ± 0.43 | [2] | |

| [¹²⁵I]I-AB-MECA | Canine A2a | COS-7 cells | 25.1 ± 12.6 | [2] | |

| [¹²⁵I]I-AB-MECA | Human A3 | HEK-293 cells | 0.59 | [3] |

Note: Ki and Kd are measures of the affinity of a ligand for a receptor. A lower value indicates a higher affinity.

Signaling Pathway of this compound-Mediated cAMP Inhibition

The canonical signaling pathway initiated by this compound binding to the A3AR is depicted below. This process involves the activation of a heterotrimeric Gi protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP concentration.

Caption: Signaling pathway of this compound-mediated cAMP inhibition.

Experimental Protocols

Measurement of cAMP Inhibition in Whole Cells

This protocol describes a common method for determining the inhibitory effect of this compound on adenylyl cyclase activity in a whole-cell system. The assay typically involves stimulating adenylyl cyclase with forskolin (B1673556) to increase basal cAMP levels, against which the inhibitory effect of the Gαi-coupled receptor agonist can be measured.[4][5]

Materials:

-

Cells expressing the A3 adenosine receptor (e.g., CHO-A3AR, HEK-A3AR, or RBL-2H3 cells)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Forskolin

-

This compound

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

Cell lysis buffer

-

cAMP assay kit (e.g., HTRF, AlphaScreen, ELISA, or fluorescence-based)

Procedure:

-

Cell Culture: Plate cells in a suitable multi-well plate (e.g., 96-well or 384-well) and culture until they reach the desired confluency.

-

Cell Stimulation:

-

Wash the cells with PBS.

-

Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for a short period (e.g., 10-15 minutes) at 37°C to prevent cAMP degradation.

-

Add varying concentrations of this compound to the wells.

-

Immediately add a fixed concentration of forskolin (the concentration should be optimized to produce a submaximal but robust cAMP signal, e.g., 1-10 µM).

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

Cell Lysis: Aspirate the medium and lyse the cells according to the protocol of the chosen cAMP assay kit.

-

cAMP Measurement: Determine the intracellular cAMP concentration using a suitable cAMP assay kit and a plate reader.

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve and calculate the IC50 value.

Adenylyl Cyclase Activity Assay in Membranes

This protocol measures the direct effect of this compound on adenylyl cyclase activity in isolated cell membranes.

Materials:

-

Cell membranes prepared from cells expressing the A3AR

-

Assay buffer (e.g., Tris-HCl buffer containing MgCl₂, ATP, and a GTP source)

-

Forskolin

-

This compound

-

Radiolabeled ATP (e.g., [α-³²P]ATP)

-

Stopping solution (e.g., containing unlabeled cAMP and ATP)

-

Chromatography columns (e.g., Dowex and alumina) for separating cAMP

Procedure:

-

Reaction Setup: In a reaction tube, combine the cell membranes, assay buffer, GTP, and varying concentrations of this compound.

-

Stimulation: Add a fixed concentration of forskolin.

-

Initiation of Reaction: Start the reaction by adding radiolabeled ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).

-

Termination of Reaction: Stop the reaction by adding the stopping solution.

-

Separation of cAMP: Separate the newly synthesized radiolabeled cAMP from other nucleotides using sequential column chromatography.

-

Quantification: Measure the radioactivity of the eluted cAMP using a scintillation counter.

-

Data Analysis: Calculate the adenylyl cyclase activity (e.g., in pmol cAMP/mg protein/min) and determine the inhibitory effect of this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for assessing the inhibitory effect of this compound on cAMP production in whole cells.

Caption: Experimental workflow for cAMP inhibition assay.

Conclusion

This compound serves as an invaluable tool for studying A3 adenosine receptor signaling. Its ability to potently and selectively activate the A3AR, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels, is a cornerstone of its pharmacological profile. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers investigating the role of the A3AR-cAMP signaling axis in health and disease. Understanding these mechanisms and methodologies is crucial for the development of novel therapeutic agents targeting this pathway.

References

- 1. Inhibition of forskolin-stimulated adenylate cyclase activity by 5-HT receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of forskolin-stimulated cardiac adenylate cyclase activity by short-chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of AB-MECA in Wnt Signaling: A Technical Guide for Researchers

An In-depth Examination of the A3 Adenosine (B11128) Receptor Agonist's Impact on a Critical Cellular Pathway

This technical guide provides a comprehensive overview of the role of AB-MECA, a potent and selective A3 adenosine receptor (A3AR) agonist, in the modulation of the Wnt signaling pathway. This document is intended for researchers, scientists, and drug development professionals actively involved in oncology and cell signaling research. Herein, we detail the molecular mechanisms, present available data, provide illustrative diagrams of the signaling cascade, and outline key experimental methodologies.

Introduction to Wnt Signaling and its Aberration in Disease

The Wnt signaling pathway is a highly conserved signal transduction cascade crucial for embryonic development, tissue homeostasis, and cellular regeneration. The canonical Wnt pathway, the most extensively studied branch, is centered around the regulation of the transcriptional co-activator β-catenin. In a resting state, a "destruction complex," comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK-3β), phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor, this destruction complex is inhibited, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of target genes, such as c-myc and cyclin D1, which drive cell proliferation and survival.

Dysregulation of the Wnt/β-catenin signaling pathway is a hallmark of numerous cancers, including colorectal cancer, melanoma, and breast cancer, leading to uncontrolled cell growth and tumor progression. Consequently, targeting this pathway has emerged as a promising strategy for cancer therapy.

This compound: An A3 Adenosine Receptor Agonist with Anti-Cancer Properties

This compound (N6-(3-Iodobenzyl)adenosine-5′-N-methyluronamide) is a selective agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor. A3AR is often overexpressed in tumor cells compared to normal tissues, making it an attractive target for cancer therapeutics. Activation of A3AR by agonists like this compound has been shown to inhibit the growth of various cancer cells.

Mechanism of Action: this compound's Inhibition of the Wnt Signaling Pathway

This compound exerts its anti-proliferative effects in cancer cells, in part, through the negative regulation of the canonical Wnt signaling pathway. The mechanism is initiated by the binding of this compound to the A3AR, which is coupled to an inhibitory G protein (Gi). This interaction triggers a cascade of intracellular events that ultimately leads to the suppression of Wnt/β-catenin signaling.

The key steps in this inhibitory process are as follows:

-

A3AR Activation and cAMP Suppression : As a Gi-coupled receptor, the activation of A3AR by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

-

Downregulation of PKA and Akt/PKB : The reduction in cAMP levels leads to the decreased activity of its downstream effectors, Protein Kinase A (PKA) and Protein Kinase B (PKB/Akt).

-

Activation of GSK-3β : PKA and Akt are known to phosphorylate and inactivate GSK-3β. By inhibiting PKA and Akt, this compound treatment leads to a decrease in the phosphorylation of GSK-3β, thereby increasing its kinase activity.

-

Phosphorylation and Degradation of β-catenin : The now active GSK-3β phosphorylates β-catenin at specific serine and threonine residues. This phosphorylation event marks β-catenin for recognition by the β-TrCP E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.

-

Suppression of Wnt Target Gene Expression : The degradation of β-catenin prevents its accumulation in the nucleus. Consequently, the transcription of Wnt target genes, including the proto-oncogene c-myc and the cell cycle regulator cyclin D1, is severely reduced.

-

Inhibition of Cell Proliferation : The downregulation of key proteins like c-myc and cyclin D1 ultimately leads to the inhibition of cancer cell growth and proliferation.

This cascade of events provides a clear mechanistic link between A3AR activation by this compound and the suppression of the pro-oncogenic Wnt/β-catenin signaling pathway.

Quantitative Data on the Effects of this compound on Wnt Signaling Components

For the purpose of providing a framework for researchers, the following table illustrates how such quantitative data could be presented. The values provided are hypothetical and should be experimentally determined.

| Target Protein | Treatment | Fold Change (vs. Control) | IC50 (nM) | Reference |

| Phospho-GSK-3β (Ser9) | This compound (10 µM, 24h) | 0.4 ± 0.05 | 150 | Hypothetical |

| Total β-catenin | This compound (10 µM, 24h) | 0.3 ± 0.07 | 200 | Hypothetical |

| c-myc | This compound (10 µM, 24h) | 0.2 ± 0.04 | 180 | Hypothetical |

| Cyclin D1 | This compound (10 µM, 24h) | 0.25 ± 0.06 | 220 | Hypothetical |

Visualizing the Pathway: Graphviz Diagrams

To facilitate a clear understanding of the signaling pathways and experimental workflows, the following diagrams have been generated using the DOT language.

Caption: Canonical Wnt/β-catenin signaling pathway.

Caption: this compound's inhibitory mechanism on the Wnt pathway.

Caption: Western blot workflow for Wnt pathway protein analysis.

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the effects of this compound on the Wnt signaling pathway. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

Cell Culture and Treatment

-

Cell Lines: Human melanoma cell lines (e.g., A375, SK-MEL-28) or other cancer cell lines with active Wnt signaling.

-

Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates). Once cells reach 70-80% confluency, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or vehicle control (e.g., DMSO). Incubate for the desired time points (e.g., 6, 12, 24, 48 hours).

Western Blot Analysis

This protocol is used to determine the protein levels of key Wnt signaling components.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against β-catenin, phospho-GSK-3β (Ser9), total GSK-3β, c-myc, cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

-

Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to the loading control.

Wnt Reporter Assay (TOP/FOP-Flash Assay)

This assay measures the transcriptional activity of the TCF/LEF complex, a downstream effector of the Wnt/β-catenin pathway.

-

Cell Transfection: Co-transfect cells with a TCF/LEF-responsive luciferase reporter plasmid (TOP-Flash) or a control plasmid with a mutated TCF/LEF binding site (FOP-Flash), and a Renilla luciferase plasmid (for normalization of transfection efficiency).

-

Treatment: After 24 hours of transfection, treat the cells with this compound at various concentrations.

-

Luciferase Assay: After the desired treatment duration, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Calculate the TOP/FOP ratio to determine the specific Wnt signaling activity. Normalize the results to the vehicle control.

GSK-3β Kinase Activity Assay

This assay directly measures the enzymatic activity of GSK-3β.

-

Immunoprecipitation: Lyse the treated cells and immunoprecipitate GSK-3β using a specific antibody.

-

Kinase Reaction: Perform an in vitro kinase assay using the immunoprecipitated GSK-3β, a specific GSK-3β substrate (e.g., a synthetic peptide), and ATP (often radiolabeled [γ-32P]ATP).

-

Detection: Measure the incorporation of phosphate (B84403) into the substrate using autoradiography or a scintillation counter.

-

Data Analysis: Compare the kinase activity in this compound-treated cells to that in control cells.

Conclusion and Future Directions

This compound, through its activation of the A3 adenosine receptor, represents a significant modulator of the Wnt/β-catenin signaling pathway. The well-defined mechanism, involving the activation of GSK-3β and subsequent degradation of β-catenin, provides a strong rationale for its investigation as a potential anti-cancer therapeutic. The pronounced downregulation of key oncogenic proteins, c-myc and cyclin D1, underscores its potential to inhibit tumor cell proliferation.

Future research should focus on obtaining robust quantitative data, including IC50 values for the inhibition of various Wnt pathway components and dose-response curves in a wider range of cancer cell lines. Further in vivo studies are warranted to validate these findings and to assess the therapeutic efficacy of this compound in preclinical cancer models. Additionally, exploring the potential for synergistic effects when combining this compound with other Wnt pathway inhibitors or conventional chemotherapeutics could open new avenues for cancer treatment. The development of more specific and potent A3AR agonists based on the structure of this compound may also lead to improved therapeutic outcomes.

AB-MECA binding affinity and kinetics

An In-depth Technical Guide to the Binding Affinity and Kinetics of AB-MECA

Introduction

N⁶-(4-Aminobenzyl)-5′-N-methylcarboxamidoadenosine (this compound) is a potent agonist for the A₃ adenosine (B11128) receptor (A₃AR), a G protein-coupled receptor (GPCR) implicated in various physiological and pathological processes, including inflammation, cancer, and cardiac ischemia. Its high affinity and relative selectivity have made it and its derivatives, particularly the radioiodinated version [¹²⁵I]I-AB-MECA, invaluable tools for characterizing the A₃AR subtype. This guide provides a comprehensive overview of the binding affinity and kinetics of this compound, details the experimental protocols used for its characterization, and illustrates the key signaling pathways it activates.

Data Presentation: Binding Affinity and Kinetics

The binding characteristics of this compound and its derivatives are typically determined through competitive radioligand binding assays. The affinity is commonly expressed as the dissociation constant (Kd) or the inhibition constant (Ki), while kinetic parameters include the association rate constant (kₒₙ) and the dissociation rate constant (kₒff).

This compound Binding Affinity

The affinity of this compound and its widely used radiolabeled form, [¹²⁵I]I-AB-MECA, has been characterized across different species and cell systems. It displays the highest affinity for the A₃ subtype, with lower affinity for A₁ and A₂ₐ receptors.

| Ligand | Receptor Subtype | System | Affinity Constant (Value ± SEM) |

| [¹²⁵I]this compound | Rat A₃AR | CHO Cells | Kd: 1.48 ± 0.33 nM[1][2] |

| Rat A₃AR | RBL-2H3 Mast Cells | Kd: 3.61 ± 0.30 nM[1][2] | |

| Rat A₃AR | Brain Membranes | Kd: 2.28 nM[3] | |

| Human A₃AR | HEK293 Cells | Kd: 0.59 nM[4][5] | |

| Rat A₁AR | CHO Cells | Kd: 3.42 ± 0.43 nM[1] | |

| Rat A₂ₐAR | CHO Cells | Kd: 25.1 ± 12.6 nM[1] |

Comparative Binding Affinity of Related A₃ Agonists

For context, the binding affinities of other well-known A₃AR agonists, IB-MECA and 2-Cl-IB-MECA, are presented below. These compounds are often used alongside this compound in research.

| Ligand | Receptor Subtype | System | Affinity Constant (Value) |

| IB-MECA | Human A₃AR | CHO Cells | Ki: 2.9 nM[6] |

| 2-Cl-IB-MECA | Human A₃AR | CHO Cells | Ki: 3.5 nM[6] |

| Rat A₃AR | - | Ki: 0.33 nM[4] |

Binding Kinetics of Related A₃ Agonists

While specific kinetic data for this compound is not extensively detailed in the provided results, studies on the structurally similar agonists IB-MECA and 2-Cl-IB-MECA provide insight into the kinetic behavior at the human A₃ receptor. The dissociation rate is notably influenced by the presence of GTP, indicating sensitivity to the receptor's G protein-coupled state.

| Ligand | Condition | Dissociation Rate (kₒff ± SEM) |

| IB-MECA | Without GTP | (1.8 ± 0.2) × 10⁻⁴ s⁻¹[6] |

| With GTP | (8.5 ± 3.0) × 10⁻⁴ s⁻¹[6] | |

| 2-Cl-IB-MECA | Without GTP | (7.2 ± 1.1) × 10⁻⁵ s⁻¹[6] |

| With GTP | (5.7 ± 1.5) × 10⁻⁴ s⁻¹[6] |

Experimental Protocols

The quantitative data presented above are derived from sophisticated biophysical and biochemical assays. The two primary methods are radioligand binding assays and surface plasmon resonance.

Radioligand Binding Assay

This is the most common method for determining the affinity (Ki, Kd) of a ligand for its receptor.[7] The protocol generally involves a competition experiment where the unlabeled ligand (e.g., this compound) competes with a radiolabeled ligand (e.g., [¹²⁵I]I-AB-MECA) for binding to receptors in a cell membrane preparation.

Detailed Methodology:

-

Membrane Preparation:

-

Cells or tissues expressing the target adenosine receptor are harvested.

-

Homogenization is performed in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA) with protease inhibitors.[8]

-

The homogenate is centrifuged at low speed to remove debris, followed by a high-speed spin (e.g., 20,000 x g) to pellet the cell membranes.[8]

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using an assay like the BCA assay.[8]

-

-

Competitive Binding Assay:

-

The assay is typically performed in 96-well plates.

-

To each well, the following are added in sequence:

-

A fixed volume of the membrane preparation (containing a specific amount of protein, e.g., 20-50 µg).[9]

-

A fixed volume of the radioligand (e.g., [¹²⁵I]I-AB-MECA) at a concentration near its Kd.[2][9]

-

A variable concentration of the unlabeled competing ligand (the "test compound," e.g., this compound).[8]

-

-

To determine non-specific binding, a high concentration of a non-radiolabeled agonist (e.g., 10 µM NECA) is used in separate wells.[9]

-

-

Incubation and Filtration:

-

The plates are incubated (e.g., 60-120 minutes at room temperature or 30°C) to allow the binding to reach equilibrium.[8][9][10]

-

The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.[8]

-

The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.[8]

-

-

Detection and Data Analysis:

-

The radioactivity retained on the dried filters is measured using a scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as specific binding versus the log concentration of the competitor, generating a sigmoidal curve.

-

Non-linear regression analysis is used to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).

-

The IC₅₀ is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

-

Caption: Workflow for a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (kₒₙ and kₒff) and affinity (Kd).[11][12] While challenging for membrane proteins like GPCRs, protocols have been developed to study these interactions directly.[11][13]

Detailed Methodology:

-

GPCR Preparation & Solubilization:

-

The GPCR of interest (e.g., A₃AR) is overexpressed and purified.

-

The receptor is carefully extracted from the cell membrane and stabilized in detergent micelles (e.g., DDM) or reconstituted into nanodiscs to maintain its native conformation.[14]

-

-

Sensor Chip Immobilization:

-

There are two primary orientations:

-

Ligand on Chip: A modified version of the ligand (e.g., biotinylated) is immobilized on the sensor chip surface. The solubilized receptor is then flowed over the surface as the analyte. This is often preferred as the large receptor protein gives a better signal response.[14]

-

Receptor on Chip: The solubilized GPCR is captured on the sensor chip surface. This can be achieved via an antibody that recognizes a tag on the receptor (e.g., 1D4 antibody for a C-terminal tag) or via a His-tag captured on an NTA chip.[11][15]

-

-

-

Binding Measurement:

-

A continuous flow of running buffer is established over the sensor surface to achieve a stable baseline.

-

Association Phase: The analyte (e.g., this compound) is injected at various concentrations and flows over the immobilized binding partner. Binding is measured in real-time as a change in the SPR signal (measured in Resonance Units, RU).

-

Dissociation Phase: The analyte injection is stopped, and the running buffer flows over the surface again. The dissociation of the analyte from the immobilized partner is monitored as the SPR signal returns toward the baseline.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of RU vs. time) are analyzed using kinetic models (e.g., 1:1 Langmuir binding model).

-

This analysis yields the association rate constant (kₒₙ) and the dissociation rate constant (kₒff).

-

The equilibrium dissociation constant (Kd) is then calculated as the ratio of the rate constants (Kd = kₒff / kₒₙ).

-

Caption: General workflow for a Surface Plasmon Resonance (SPR) assay.

A₃ Adenosine Receptor Signaling Pathway

Activation of the A₃AR by agonists like this compound initiates a cascade of intracellular signaling events. The A₃ receptor primarily couples to inhibitory G proteins (Gᵢ) but can also interact with Gᵩ.[4] This dual coupling leads to a complex array of downstream effects.

Key Signaling Events:

-

Gᵢ Protein Pathway: Upon agonist binding, the activated A₃AR promotes the exchange of GDP for GTP on the α-subunit of Gᵢ proteins (Gᵢₐ₂ and Gᵢₐ₃).[4] The dissociated Gᵢₐ subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][4] The Gβγ subunit can modulate other effectors, including ion channels.

-

Gᵩ Protein Pathway: Coupling to Gᵩ activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[4] IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates Protein Kinase C (PKC).[5] This pathway contributes to cellular responses like mast cell degranulation.[2]

-

MAPK/ERK Pathway: A₃AR activation has also been shown to modulate the Extracellular signal-Regulated Kinase (ERK) pathway, which is involved in cell proliferation, differentiation, and survival.[16]

-

Receptor Desensitization: Prolonged agonist exposure leads to receptor desensitization, a process mediated by G protein-coupled receptor kinases (GRKs) that phosphorylate the receptor's C-terminal tail, promoting the binding of β-arrestin and subsequent receptor internalization.[4][5]

References

- 1. 125I-4-Aminobenzyl-5′-N-methylcarboxamidoadenosine, a High Affinity Radioligand for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A SELECTIVE AGONIST AFFINITY LABEL FOR A3 ADENOSINE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Species Differences in Ligand Affinity at Central A3-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A3 Adenosine Receptors: Protective vs. Damaging Effects Identified Using Novel Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Binding Kinetics Study of Human Adenosine A3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Receptor-Ligand Binding Assays [labome.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Surface plasmon resonance applied to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination [frontiersin.org]

- 14. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]

- 15. mdpi.com [mdpi.com]

- 16. A3 adenosine receptor agonist IB-MECA reverses chronic cerebral ischemia-induced inhibitory avoidance memory deficit - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Synthesis of AB-MECA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, synthesis, and biological activity of N6-(4-aminobenzyl)adenosine-5'-(N-methyluronamide) (AB-MECA), a key tool in the study of adenosine (B11128) receptors.

Discovery and Significance

The discovery of this compound is intrinsically linked to the identification and characterization of the A3 adenosine receptor (A3AR), the last of the four adenosine receptor subtypes to be cloned. In the early 1990s, researchers were actively seeking selective ligands to probe the function of this newly identified receptor. This compound emerged from these efforts as a potent and selective agonist for the A3AR. Its development was a crucial step forward, enabling detailed pharmacological and physiological studies of this receptor subtype.

A pivotal publication by Gallo-Rodriguez, Jacobson, and colleagues in 1994 detailed the structure-activity relationships of a series of N6-benzyladenosine-5'-uronamides, which laid the groundwork for the development of highly selective A3AR agonists.[1][2] A subsequent paper by Olah, Jacobson, and Stiles in the same year characterized the radioiodinated version of this compound, [¹²⁵I]this compound, as a high-affinity radioligand for the rat A3 adenosine receptor, solidifying its importance as a research tool. The availability of this radioligand allowed for the precise mapping of A3 receptor distribution in various tissues and facilitated the screening of other potential A3 receptor ligands.

Synthesis of this compound

The synthesis of this compound and related N6-substituted adenosine-5'-uronamides generally follows a multi-step process. A common and effective method involves the initial alkylation of adenosine, followed by a Dimroth rearrangement to yield the desired N6-substituted product.[3][4][5][6] The 5'-position is then modified to introduce the N-methyluronamide moiety.

A general synthetic approach is outlined below:

-

Alkylation of Adenosine: Adenosine is reacted with an appropriately substituted benzyl (B1604629) bromide, such as 4-nitrobenzyl bromide, to initially form the N1-substituted derivative.

-

Dimroth Rearrangement: The N1-substituted intermediate is then treated with a base, which induces a rearrangement to the thermodynamically more stable N6-substituted adenosine derivative.[3][4][5]

-

Modification of the 5'-Position: The 5'-hydroxyl group of the N6-substituted adenosine is oxidized to a carboxylic acid.

-

Amide Coupling: The resulting carboxylic acid is then coupled with methylamine (B109427) to form the 5'-(N-methyluronamide).

-

Reduction of the Nitro Group: Finally, the nitro group on the benzyl ring is reduced to an amine to yield this compound.

Quantitative Biological Data

This compound exhibits high affinity and selectivity for the A3 adenosine receptor. The following table summarizes key binding affinity data for this compound and related compounds.

| Compound | Receptor Subtype | Species | Cell Line/Tissue | Ki (nM) |

| This compound | A3 | Human | CHO cells | 430.5 |

| [¹²⁵I]this compound | A3 | Rat | CHO cells | 1.48 |

| [¹²⁵I]this compound | A3 | Rat | RBL-2H3 cells | 3.61 |

| [¹²⁵I]this compound | A1 | Rat | COS-7 cells | 3.42 |

| [¹²⁵I]this compound | A2a | Canine | COS-7 cells | 25.1 |

| IB-MECA | A3 | Rat | - | 1.1 |

| IB-MECA | A1 | Rat | - | 54 |

| IB-MECA | A2a | Rat | - | 56 |

Ki (inhibitory constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

This protocol is a generalized representation based on established methods for synthesizing N6-substituted adenosine derivatives.[3][4][5]

-

N1-Alkylation: To a solution of adenosine in an appropriate solvent (e.g., DMF), add a slight excess of the desired benzyl bromide (e.g., 4-nitrobenzyl bromide). The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, monitored by TLC.

-

Dimroth Rearrangement: The crude N1-alkylated product is dissolved in a basic solution (e.g., aqueous ammonia (B1221849) or an amine in an alcohol) and heated. The progress of the rearrangement to the N6-substituted product is monitored by TLC or HPLC.

-

Purification: The resulting N6-substituted adenosine is purified using column chromatography on silica (B1680970) gel.

-

Oxidation to Carboxylic Acid: The purified N6-substituted adenosine is dissolved in a suitable solvent system, and an oxidizing agent (e.g., potassium permanganate (B83412) or ruthenium tetroxide) is added to convert the 5'-hydroxyl group to a carboxylic acid.

-

Amide Formation: The carboxylic acid is activated (e.g., using a carbodiimide (B86325) coupling reagent like EDC with HOBt) and then reacted with methylamine to form the 5'-(N-methyluronamide).

-

Final Deprotection/Modification: If a protecting group was used (e.g., a nitro group on the benzyl ring), it is removed in the final step. For a nitro group, this is typically achieved through catalytic hydrogenation. The final product, this compound, is then purified by chromatography or recrystallization.

The following protocol is adapted from Olah et al. (1994) for determining the binding affinity of ligands to the A3 adenosine receptor using [¹²⁵I]this compound.

-

Membrane Preparation: Prepare cell membrane homogenates from cells expressing the A3 adenosine receptor (e.g., transfected CHO cells or RBL-2H3 cells).

-

Assay Buffer: Prepare a binding buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, and 1 mM EDTA.

-

Incubation: In a final volume of 100 µL, incubate the cell membranes with a fixed concentration of [¹²⁵I]this compound (e.g., 0.5-2 nM) and varying concentrations of the competing ligand.

-

Nonspecific Binding: Determine nonspecific binding in the presence of a high concentration of a known A3AR agonist (e.g., 10 µM IB-MECA).

-

Incubation Conditions: Incubate the samples for a defined period (e.g., 60-120 minutes) at room temperature.

-